![molecular formula C15H18O B13995149 (Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone CAS No. 18524-75-9](/img/structure/B13995149.png)
(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bicyclo[2.2.2]octyl-phenyl-methanone: is a compound that features a bicyclic structure with a phenyl group attached to a methanone moiety The bicyclo[222]octane framework is a rigid, three-dimensional structure that can influence the compound’s chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bicyclo[2.2.2]octyl-phenyl-methanone typically involves the following steps:
Diels-Alder Reaction: This reaction is used to form the bicyclo[2.2.2]octane core. A diene and a dienophile react under heat to form the bicyclic structure.
Friedel-Crafts Acylation: The phenyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the bicyclic compound with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: The final step involves the oxidation of the intermediate to form the methanone moiety. Common oxidizing agents include chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production methods for 7-bicyclo[2.2.2]octyl-phenyl-methanone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bicyclo[2.2.2]octyl-phenyl-methanone can undergo various chemical reactions, including:
Oxidation: The methanone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated derivatives, amines
Scientific Research Applications
7-Bicyclo[2.2.2]octyl-phenyl-methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bicyclo[2.2.2]octyl-phenyl-methanone involves its interaction with molecular targets through its rigid bicyclic structure and reactive functional groups. The phenyl group can participate in π-π interactions, while the methanone moiety can form hydrogen bonds or act as an electrophile in various reactions. These interactions can influence the compound’s binding affinity and specificity towards different molecular targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A simpler bicyclic compound without the phenyl and methanone groups.
Norbornane: Another bicyclic compound with a different ring structure.
Cubane: A highly strained bicyclic compound with a cubic structure.
Uniqueness
7-Bicyclo[2.2.2]octyl-phenyl-methanone is unique due to its combination of a rigid bicyclic core with a phenyl and methanone group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
18524-75-9 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-bicyclo[2.2.2]octanyl(phenyl)methanone |
InChI |
InChI=1S/C15H18O/c16-15(13-4-2-1-3-5-13)14-10-11-6-8-12(14)9-7-11/h1-5,11-12,14H,6-10H2 |
InChI Key |
UGTCTMKGULKUSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


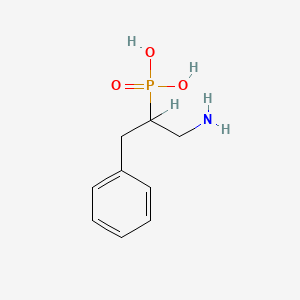
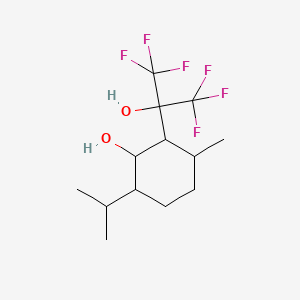
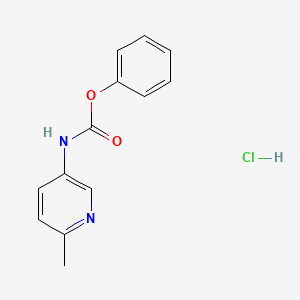
![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)
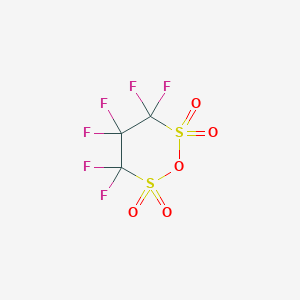
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)
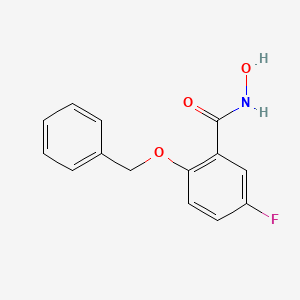
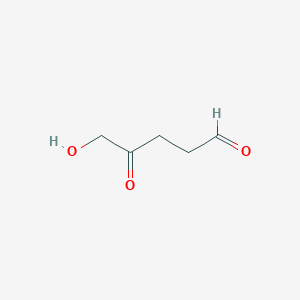
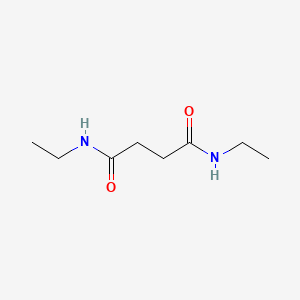
![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)


